molecular formula C22H19N3O3 B11188611 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11188611
M. Wt: 373.4 g/mol
InChI Key: AZRBBFKNOFZXCO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes benzimidazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with o-phenylenediamine to form an intermediate, which is then cyclized using a suitable reagent such as polyphosphoric acid (PPA) or a similar catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific structural configuration, which combines the properties of benzimidazole and quinazoline rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C22H19N3O3/c1-27-20-8-7-13(11-21(20)28-2)14-9-17-15(19(26)10-14)12-25-18-6-4-3-5-16(18)23-22(25)24-17/h3-8,11-12,14H,9-10H2,1-2H3

InChI Key

AZRBBFKNOFZXCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=NC4=NC5=CC=CC=C5N4C=C3C(=O)C2)OC

Origin of Product

United States

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